molecular formula C17H21NO3 B8514576 1-Amino-2-hydroxy-3-(2-ethoxy-phenoxy)-3-phenyl-propane

1-Amino-2-hydroxy-3-(2-ethoxy-phenoxy)-3-phenyl-propane

Cat. No. B8514576
M. Wt: 287.35 g/mol
InChI Key: NSRLBJFRMMPGOK-UHFFFAOYSA-N
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Patent
US05391735

Procedure details

To a solution of (RS,SR)-1-(p-toluenesulfonyloxy)-2-hydroxy-3-(2-ethoxy-phenoxy)-3-phenyl-propane (4.3 g) in dimethylacetamide (125 ml), 30% aqueous ammonia (125 ml) was added and the reaction mixture was kept for 12 hours at room temperature in an hermetically sealed vessel. The mixture was then concentrated under vacuum to a small volume, poured into water, saturated with NaCl, and extracted with ethylacetate. The organic phase was washed with water, dried over Na2SO4, filtered, and the solvent evaporated under vacuum. The obtained oily residue was purified on chromatographic column (CHCl3 :CH3OH:NH4OH 180:20:2 as eluant), to give 1,1 g of 1-amino-2-hydroxy-3-(2-ethoxy-phenoxy)-3-phenyl-propane as single RS,SR diastereoisomer, m.p. 115°-117° C. In analogous fashion, using appropriate starting compounds prepared according to the procedure described in the example 1, 2 and 7, the compound 1-amino-2-hydroxy-3-(4-trifluoromethyl-phenoxy)-3-phenyl-propane was obtained as single RS,SR diastereoisomer, m.p. 120°-122° C.
Name
(RS,SR)-1-(p-toluenesulfonyloxy)-2-hydroxy-3-(2-ethoxy-phenoxy)-3-phenyl-propane
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S(O[CH2:11][CH:12]([OH:30])[CH:13]([O:20][C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=2[O:27][CH2:28][CH3:29])[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)(=O)=O)=CC=1.CC([N:35](C)C)=O>N>[NH2:35][CH2:11][CH:12]([OH:30])[CH:13]([O:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=1[O:27][CH2:28][CH3:29])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
(RS,SR)-1-(p-toluenesulfonyloxy)-2-hydroxy-3-(2-ethoxy-phenoxy)-3-phenyl-propane
Quantity
4.3 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OCC(C(C1=CC=CC=C1)OC1=C(C=CC=C1)OCC)O)C
Name
Quantity
125 mL
Type
reactant
Smiles
CC(=O)N(C)C
Name
Quantity
125 mL
Type
solvent
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated under vacuum to a small volume
ADDITION
Type
ADDITION
Details
poured into water, saturated with NaCl
EXTRACTION
Type
EXTRACTION
Details
extracted with ethylacetate
WASH
Type
WASH
Details
The organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The obtained oily residue was purified on chromatographic column (CHCl3 :CH3OH:NH4OH 180:20:2 as eluant)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
NCC(C(C1=CC=CC=C1)OC1=C(C=CC=C1)OCC)O
Measurements
Type Value Analysis
AMOUNT: MASS

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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